4-Methyl-2-(pyridin-2-yl)pentan-1-amine
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Overview
Description
4-Methyl-2-(pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of a methyl group and an amine group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-pyridylamine with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another pyridine derivative with similar structural features but different functional groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of a pentane chain.
4-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pentan-1-amine: A more complex derivative with additional functional groups .
Uniqueness
4-Methyl-2-(pyridin-2-yl)pentan-1-amine is unique due to its specific combination of a pyridine ring, a methyl group, and an amine group attached to a pentane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-6,9-10H,7-8,12H2,1-2H3 |
InChI Key |
IHZMZVGIQRQJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
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